Oleyl iodide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H35I |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(Z)-1-iodooctadec-9-ene |
InChI |
InChI=1S/C18H35I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-18H2,1H3/b10-9- |
InChI Key |
TVDRYRJRVCTYOL-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCI |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCI |
Origin of Product |
United States |
Synthetic Methodologies for Oleyl Iodide
Conversion from Oleyl Alcohol and its Derivatives
A common and direct approach to synthesizing oleyl iodide is from oleyl alcohol or its activated derivatives. These methods leverage well-established reactions for converting alcohols to alkyl halides.
One of the direct methods for the conversion of alcohols to alkyl iodides is the Appel reaction. wikipedia.orgorganic-chemistry.orgsynarchive.com This reaction utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂) to transform an alcohol into the corresponding alkyl iodide under mild conditions. commonorganicchemistry.comnrochemistry.com The reaction proceeds via the formation of an oxyphosphonium intermediate, which is then displaced by the iodide ion in an Sₙ2 reaction. organic-chemistry.orgalfa-chemistry.com This process typically results in the inversion of stereochemistry at the carbon center. commonorganicchemistry.comnrochemistry.com For the synthesis of this compound from oleyl alcohol, the reaction would proceed as follows:
Reaction Scheme for the Appel Reaction
CH₃(CH₂)₇CH=CH(CH₂)₇CH₂OH + PPh₃ + I₂ → CH₃(CH₂)₇CH=CH(CH₂)₇CH₂I + Ph₃PO + HI
A study on the iodination of alcohols using triphenylphosphine and iodine with a catalytic amount of polymer-supported 4-(dimethylamino)pyridine (DMAP) has shown this method to be efficient and highly chemoselective. ias.ac.in The optimized conditions involved a molar ratio of 1.5:1.5:1 for triphenylphosphine/iodine/alcohol with 40 mol% of the polymer-supported DMAP. ias.ac.in
| Reagents | Conditions | Product | Yield | Reference |
| Triphenylphosphine, Iodine, Imidazole | Dichloromethane, 0 °C to room temperature | Alkyl iodide | High | nrochemistry.com |
| Triphenylphosphine, Iodine, Polymer-supported DMAP (cat.) | Dichloromethane | Alkyl iodide | Good to excellent | ias.ac.in |
A two-step approach involving the formation of a mesylate derivative of oleyl alcohol followed by a nucleophilic substitution with an iodide salt is a reliable method for synthesizing this compound. The first step is the conversion of oleyl alcohol to oleyl mesylate by reacting it with methanesulfonyl chloride in the presence of a base like pyridine (B92270). chemicalbook.com
A detailed procedure for the synthesis of oleyl mesylate has been described where oleyl alcohol is dissolved in pyridine and chloroform, and methanesulfonyl chloride is added dropwise at low temperatures. chemicalbook.com The resulting oleyl mesylate is a stable intermediate that can be purified and used in the subsequent step.
Reaction Scheme for Mesylate/Iodide Exchange
| Reactant | Reagents | Product | Key Features | Reference |
| Oleyl alcohol | 1. Methanesulfonyl chloride, Pyridine 2. Sodium iodide, Acetone (B3395972) | This compound | Two-step process, Sₙ2 mechanism, precipitation drives the reaction. | chemicalbook.combyjus.comwikipedia.org |
Beyond the Appel reaction and mesylate exchange, other general methods for converting alcohols to alkyl iodides can be adapted for the synthesis of this compound. One such method involves the use of a cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) system in acetonitrile. cmu.eduorganic-chemistry.org This system provides an exceedingly mild and efficient preparation of iodides from a wide variety of alcohols. cmu.edu The reaction is typically carried out at reflux temperature to achieve complete conversion. cmu.edu
| Starting Material | Reagents | Solvent | Product | Reference |
| Oleyl alcohol | CeCl₃·7H₂O, NaI | Acetonitrile | This compound | cmu.eduorganic-chemistry.org |
| Oleyl chloride/bromide | NaI | Acetone | This compound | byjus.comwikipedia.org |
Indirect Routes and Olefin Functionalization
Indirect routes to this compound involve the chemical modification of the carbon-carbon double bond within the oleyl group. These methods introduce an iodine atom into the molecule by targeting the reactivity of the alkene.
Radical iodination can be a challenging process. However, allylic halogenation provides a pathway to introduce a halogen at the position adjacent to a double bond. youtube.comyoutube.com The stability of the resulting allylic radical is a key driving force for this reaction. libretexts.org While N-bromosuccinimide (NBS) is commonly used for allylic bromination to maintain a low concentration of the halogen, a similar principle could be applied for iodination. libretexts.org This would involve the formation of an allylic radical from the oleyl chain, which would then react with iodine to form an allylic iodide.
It has also been noted that iodine can act as a catalyst to transform non-conjugated double bonds into conjugated double bonds through a radical process. mdpi.com This highlights the potential for radical-mediated reactions involving iodine and unsaturated fatty acids.
The double bond in oleic acid and its derivatives can be functionalized in a stereocontrolled manner to introduce an iodide atom. One such transformation is the formation of iodohydrins. The reaction of an olefin with hypoiodous acid (HOI), which can be generated in situ from the reduction of 2-iodoxybenzoic acid (IBX) in the presence of molecular iodine, leads to the formation of iodohydrins with anti-stereochemistry. organic-chemistry.org This reaction proceeds through a cyclic iodonium (B1229267) ion intermediate, which is then opened by a nucleophile (in this case, water), resulting in a defined stereochemical outcome.
Another approach is iodoacetoxylation, where the use of iodine and Oxone in acetic acid/acetic anhydride (B1165640) allows for a highly regio- and diastereoselective addition of iodine and an acetate (B1210297) group across the double bond. organic-chemistry.org
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound, like many chemical processes, is increasingly being evaluated through the lens of green chemistry. This approach to chemical synthesis aims to minimize the environmental impact and reduce hazards associated with chemical processes. sigmaaldrich.comepa.gov The core of green chemistry is articulated in twelve principles, which include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and utilizing safer solvents and auxiliaries. yale.educompoundchem.com Other key principles involve designing for energy efficiency, using renewable feedstocks, reducing unnecessary derivatives, employing catalysis over stoichiometric reagents, designing for degradation, implementing real-time analysis for pollution prevention, and choosing safer chemistry to prevent accidents. yale.educompoundchem.compaperpublications.org In the context of this compound synthesis, these principles guide the development of more sustainable and environmentally benign methodologies, moving away from traditional routes that may involve hazardous reagents and generate significant waste. sigmaaldrich.com
Solvent-Free and Mechanochemical Approaches
A significant portion of waste in chemical synthesis comes from the use of solvents. compoundchem.com Therefore, developing solvent-free reaction conditions is a primary goal of green chemistry. sigmaaldrich.com High-temperature, non-catalytic, solvent-free systems have been successfully used to synthesize derivatives of oleic acid, a structurally similar oleochemical, demonstrating the feasibility of such approaches for long-chain fatty compounds. mdpi.com
Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., ball milling), represents a promising solvent-free alternative. nih.gov This technique has been effectively applied in oleochemistry for the production of high-value chemicals from fatty acids and their derivatives. nih.gov By eliminating the need for bulk solvents, mechanochemical synthesis significantly reduces waste, energy consumption for solvent removal, and potential environmental contamination. nih.govsu.se Research on other long-chain aliphatic compounds has shown that mechanochemical protocols can sometimes lead to higher yields and better selectivity compared to solution-based reactions. su.se For instance, the synthesis of various oleochemicals has been achieved by milling liquid reactants with solid reagents, demonstrating the potential of this technique for the synthesis of this compound from oleyl alcohol and an iodine source. nih.gov
Table 1: Comparison of Synthetic Approaches
| Feature | Traditional Solvent-Based Synthesis | Solvent-Free & Mechanochemical Synthesis |
|---|---|---|
| Solvent Use | High (often chlorinated or ethereal solvents) | None or minimal |
| Waste Generation | Significant solvent and reagent waste | Reduced waste streams epa.gov |
| Energy Consumption | High (for heating, refluxing, and solvent removal) | Lower (often at ambient temperature) compoundchem.com |
| Reaction Time | Can be lengthy | Often significantly shorter su.se |
| Process Simplicity | Often requires complex workup and purification | Simpler workup, direct isolation of product |
Catalytic Systems for Enhanced Sustainability
The ninth principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones. epa.govpaperpublications.org Catalysts are used in small amounts and can facilitate a reaction multiple times, which minimizes waste and can lead to more efficient and selective transformations. paperpublications.org In the synthesis of alkyl iodides from alcohols, several catalytic systems have been developed that offer a greener alternative to traditional methods, such as those using stoichiometric amounts of triphenylphosphine.
One notable approach involves the use of Lewis acid catalysts. For example, a system employing cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in combination with sodium iodide (NaI) provides an exceedingly mild and efficient method for converting alcohols to their corresponding iodides. cmu.eduorganic-chemistry.org This system avoids the use of hazardous and often difficult-to-remove stoichiometric reagents, simplifying the purification process. cmu.edu
Iodine itself can act as a catalyst in various organic transformations, offering a green alternative to transition metals. researchgate.netmdpi.com Catalytic systems combining molecular iodine with an oxidant, such as dimethyl sulfoxide (B87167) (DMSO) or hydrogen peroxide, have been shown to be effective for a range of reactions. mdpi.com These iodine-catalyzed systems are attractive due to the low cost, low toxicity, and environmental friendliness of iodine. researchgate.net They can facilitate the conversion of alcohols to alkyl iodides under milder conditions and with higher atom economy compared to classical methods. mdpi.com
Table 2: Examples of Catalytic Systems for Alcohol Iodination
| Catalytic System | Key Advantages | Potential for this compound Synthesis |
|---|---|---|
| CeCl₃·7H₂O / NaI | Mild reaction conditions, low cost of reagents, simple procedure. cmu.eduorganic-chemistry.org | High. Applicable to a wide variety of primary and secondary alcohols. cmu.edu |
| I₂ / Oxidant (e.g., DMSO) | Metal-free, environmentally benign, uses a cheap and abundant catalyst. mdpi.com | High. Proven effective for various C-O bond transformations. mdpi.com |
| Hypervalent Iodine | Metal-free, versatile, can be used in catalytic amounts. | Moderate. Potential for developing specific catalytic cycles for iodination. |
Chemical Reactivity and Mechanistic Investigations of Oleyl Iodide
Radical Reaction Pathways of Oleyl Iodide
The C–I bond in this compound can undergo homolytic cleavage to generate a carbon-centered oleyl radical. This reactive intermediate is central to numerous synthetic transformations. The generation and subsequent reactions of this radical can be initiated through thermal, photochemical, or electrochemical methods. iu.edunih.gov
The formation of an oleyl radical from this compound is the key initiation step in its radical-mediated reactions. Several methods have been developed for the efficient generation of alkyl radicals from their corresponding iodides under mild conditions. iu.edunih.gov
Halogen-Atom Transfer (XAT): This process involves the transfer of the iodine atom from this compound to another radical species, propagating a radical chain. iu.edunih.gov For instance, α-aminoalkyl radicals, generated via electrooxidation, can act as effective halogen-atom transfer agents to activate unactivated alkyl iodides. nih.gov
Photochemical Initiation: Visible light, in combination with agents like silanes or organic salts, can trigger the homolysis of the carbon-iodide bond. nih.govnih.gov This approach avoids the need for traditional, often toxic, initiators like tin reagents. nih.gov
Organic Catalysts: Certain organic salts, such as tetrabutylammonium iodide, can reversibly generate carbon-centered radicals from alkyl iodides, enabling their use as catalysts in processes like living radical polymerization. nih.gov
The propagation of the radical chain typically involves the addition of the generated oleyl radical to an unsaturated acceptor, creating a new radical species that continues the chain by abstracting an iodine atom from another molecule of this compound. nih.gov
| Method of Generation | Reagents/Conditions | Mechanism | Reference |
| Photochemical/Silane-Mediated | (Me₃Si)₃Si-H, Visible Light | Visible-light excitation of an interaction between the silane and alkyl iodide triggers C-I bond homolysis. | nih.gov |
| Electrochemical Halogen-Atom Transfer (e-XAT) | Anodic oxidation of an alkylamine (e.g., Et₃N) | Anodically generated α-aminoalkyl radical abstracts the iodine atom from the alkyl iodide. | nih.gov |
| Organic Salt Catalysis | Tetrabutylammonium iodide, Methyltributylphosphonium iodide | Reversible reaction between the organic salt and the alkyl iodide generates the alkyl radical. | nih.gov |
This table presents generalized methods for alkyl radical generation from alkyl iodides, which are applicable to this compound.
To confirm the presence of the transient oleyl radical and to study its reaction pathways, radical trapping experiments are employed. These techniques use specific molecules, known as radical traps, that react rapidly and selectively with the radical intermediate to form a stable, detectable product. researchgate.net
Commonly used radical traps include nitroxides, such as TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl), and nitrones, like DMPO (5,5-dimethyl-1-pyrroline N-oxide). nih.govresearchgate.net When introduced into a reaction where the oleyl radical is generated, these traps intercept it, forming a stable adduct. The resulting adduct can then be identified and characterized using techniques like electrospray ionization mass spectrometry (ESI-MS) or electron paramagnetic resonance (EPR) spectroscopy, providing definitive evidence for the radical mechanism. researchgate.netnih.gov The successful trapping of radical intermediates is considered strong evidence for a single-electron transfer mechanism in a given reaction. nih.gov
Electrochemical methods offer a clean and efficient alternative to traditional chemical reagents for generating radicals from alkyl iodides. nih.govucl.ac.uk These processes typically involve the reduction of the alkyl iodide at a cathode. However, the direct reduction often requires highly negative potentials that can be incompatible with other functional groups. ucl.ac.uk
To circumvent this, "redox-relay" systems have been developed. In one such system, molecular oxygen is electrochemically reduced to form a superoxide radical. researchgate.net This superoxide can then initiate a cascade that leads to the formation of a highly reactive species, like a hydroxyl radical, which in turn activates the alkyl iodide to form the alkyl radical. researchgate.net This approach allows radical reactions to be conducted under mild, environmentally benign conditions, often using aqueous media and avoiding toxic tin reagents. nih.govucl.ac.ukresearchgate.net The generation of an alkyl radical from an alkyl iodide via an electrochemical halogen-atom transfer (e-XAT) process has also been demonstrated as a mild and versatile strategy. nih.gov
Transition Metal-Mediated Oxidative Addition
The carbon-iodine bond of this compound can be activated by low-valent transition metal complexes, most notably those of nickel and palladium. The key elementary step in many cross-coupling reactions is the oxidative addition of the alkyl iodide to the metal center. nih.govumb.edu In this process, the C–I bond is cleaved, and two new bonds are formed between the metal and the oleyl group and the metal and the iodide, respectively. This step increases the oxidation state and coordination number of the metal center by two. umb.edu
Low-valent nickel and palladium species are highly effective in mediating the oxidative addition of organic halides.
Ni(I) Intermediates: While Ni(0) has traditionally been implicated in cross-coupling reactions, Ni(I) species have emerged as crucial intermediates in modern catalytic variants, including cross-electrophile coupling and photoredox catalysis. nih.gov Supported by bidentate or tridentate nitrogen-based ligands, Ni(I) complexes can readily undergo oxidative addition with alkyl or aryl iodides. nih.gov Some catalytic cycles are proposed to operate through a Ni(I)/Ni(III) manifold. nih.gov
Pd(0) Intermediates: Pd(0) complexes, often supported by phosphine ligands, are central to a vast array of cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions. mdpi.com The catalytic cycle typically begins with the oxidative addition of an organic halide, like this compound, to a Pd(0) species to form a Pd(II) intermediate. mdpi.comresearchgate.net This is followed by transmetalation (in the case of Suzuki or Stille coupling) and reductive elimination to release the final product and regenerate the active Pd(0) catalyst. mdpi.com
The specific catalytic cycle, for instance, a Ni(0)/Ni(II) versus a Ni(I)/Ni(III) pathway, can be influenced by subtle changes in reaction conditions, ligands, and the nature of the coupling partners. nih.gov
The rate and efficiency of the oxidative addition of this compound to a transition metal center are governed by a combination of electronic and steric factors related to the metal complex, the ligands, and the iodide itself. nih.govrsc.org
Electronic Effects:
Metal Center: More electron-rich metal centers generally react faster in oxidative additions. libretexts.org Ligands that are strong electron donors (e.g., electron-rich phosphines or N-heterocyclic carbenes) increase the electron density on the metal, facilitating its "attack" on the C-I bond. nih.govlibretexts.org
Substrate: For aryl iodides, electron-withdrawing groups on the aromatic ring typically accelerate the reaction by making the carbon atom more electrophilic. libretexts.orgnih.gov This principle suggests that the electronic nature of the alkyl group in R-I also plays a role.
Steric Effects:
Ligands: Sterically demanding, bulky ligands can hinder the approach of the this compound to the metal center, thereby slowing down or even inhibiting the oxidative addition step. nih.gov
Substrate: The long, flexible oleyl chain could potentially influence the approach to the metal center, although this effect is generally less pronounced for primary iodides compared to secondary or tertiary ones.
Systematic studies combining experimental rate measurements with computational modeling have been used to quantify these effects and build predictive models for oxidative addition rates. nih.gov
| Factor | Influence on Oxidative Addition Rate | Rationale |
| Electronic: Electron-Rich Ligands | Increase | Increases electron density at the metal center, facilitating the oxidative addition process. nih.govlibretexts.org |
| Electronic: Electron-Poor Substrate (Aryl Iodide) | Increase | Lowers the energy of the LUMO of the C-I bond, making it more susceptible to nucleophilic attack by the metal. libretexts.orgnih.gov |
| Steric: Bulky Ligands | Decrease | Hinders the approach of the substrate to the metal center. nih.gov |
| Steric: Substrate Hindrance (e.g., ortho-substituents) | Decrease | Physically blocks access to the C-I bond for the metal complex. rsc.org |
This table summarizes general electronic and steric factors influencing oxidative addition, primarily derived from studies on aryl and methyl iodides, with the principles being applicable to this compound.
Olefinic Moiety Reactivity within this compound
The this compound molecule possesses two key functional groups: a terminal primary iodide and an internal cis-alkene. This bifunctionality allows for a diverse range of chemical transformations, where the reactivity of one group can be influenced by the presence of the other, or where both can participate in sequential or concerted reactions.
Selective Transformations of the Alkene Under Iodide Influence
The carbon-carbon double bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles. While the iodide is at the opposite end of the 18-carbon chain, its presence can be leveraged in certain synthetic strategies, although its direct electronic influence on the C9 double bond is minimal due to the distance.
The alkene can undergo various electrophilic addition reactions. For instance, reaction with hydrogen iodide (HI), which can be generated in situ from an alkali iodide and a protonic acid, would be expected to follow Markovnikov's rule, leading to the addition of iodine at the 10-position. manac-inc.co.jp Other transformations can be more selective, such as iodoperoxidation, where the use of different iodide reagents can control the regioselectivity of the addition of an iodo and a peroxy group across the double bond. rsc.org
Hypervalent iodine reagents are also prominent tools for the functionalization of alkenes. nih.gov These reagents can facilitate a wide array of transformations under mild conditions, including diacetoxylation or aminofluorination of the double bond, converting the linear oleyl chain into a more complex, functionalized structure. nih.gov
Another important class of reactions involves intramolecular cyclization. While direct participation of the terminal iodide in an intramolecular reaction with the C9 double bond is sterically challenging due to the long chain, derivatives of this compound could be designed for such purposes. For example, if a nucleophilic group were present near the alkene, the carbon-iodine bond could be used in transition-metal-catalyzed cross-coupling reactions to introduce a group that subsequently participates in a cyclization reaction involving the alkene.
Table 1: Examples of Selective Alkene Transformations
| Reaction Type | Reagents | Expected Product with this compound | Key Feature |
|---|---|---|---|
| Hydroiodination | NaI, H₃PO₄ | (Z)-9,10-Diiodooctadecane or (Z)-10-Iodooctadecan-9-yl iodide | Electrophilic addition across the C=C bond. manac-inc.co.jp |
| Iodoperoxidation | NH₄I, TBHP | α-iodoperoxidate | Radical pathway leading to anti-Markovnikov product. rsc.org |
| Iodoperoxidation | I₂, TBHP | β-iodoperoxidate | Cationic iodine pathway leading to Markovnikov product. rsc.org |
Cascade Reactions Involving Both Functional Groups
Cascade reactions, also known as domino or tandem reactions, are powerful synthetic tools where multiple bond-forming events occur in a single operation without isolating intermediates. 20.210.105scribd.com In this compound, the presence of both the alkene and the iodide allows for the design of cascade sequences where both functionalities react.
A plausible cascade could be initiated at either functional group. For example, a reaction could be initiated by an organometallic reagent performing a nucleophilic substitution on the iodide. The resulting organometallic intermediate could then undergo an intramolecular reaction with the alkene.
Alternatively, a cascade can be initiated by an electrophilic attack on the alkene. A selenenyl iodide-initiated cascade cyclization of polyenes serves as a model for how such a reaction might proceed. nih.gov In this type of reaction, a soft electrophile activates the alkene, leading to a cyclization event. For this compound, a suitably designed reagent could initiate a process at the double bond that results in the formation of a reactive intermediate, which then undergoes a subsequent reaction involving the terminal iodide. Radical cascade reactions offer another avenue, where a radical is generated at one end of the molecule (e.g., via reaction at the C-I bond) and then participates in an intramolecular addition to the double bond. cmu.edu
Nucleophilic Substitution and Elimination Pathways
The carbon-iodine bond in this compound is the primary site for nucleophilic substitution and elimination reactions. As a primary alkyl halide, its reactivity is well-predicted by established mechanistic principles. masterorganicchemistry.com Iodide is an excellent leaving group due to its low basicity and high polarizability, facilitating both reaction types. bingol.edu.tr The competition between substitution (SN2) and elimination (E2) is primarily dictated by the nature of the nucleophile/base and the reaction conditions. libretexts.orgleah4sci.comkhanacademy.org
SN2 (Substitution, Nucleophilic, Bimolecular): This pathway is favored by strong, non-bulky nucleophiles. The reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, displacing the iodide ion and leading to an inversion of stereochemistry if the carbon were chiral. bingol.edu.tr Given that this compound is a primary halide, there is minimal steric hindrance at the reaction center, making the SN2 pathway highly favorable under appropriate conditions. bingol.edu.tr
E2 (Elimination, Bimolecular): This pathway is favored by strong, sterically hindered bases. The base abstracts a proton from the carbon adjacent to the one bearing the iodide (the β-carbon), while simultaneously, the C-I bond breaks and a double bond is formed. libretexts.org This concerted reaction requires an anti-periplanar arrangement of the abstracted proton and the leaving group.
SN1 and E1 Pathways: These unimolecular pathways, which proceed through a carbocation intermediate, are highly unlikely for this compound. leah4sci.com The formation of a primary carbocation is energetically unfavorable, making these routes non-competitive compared to the bimolecular alternatives. bingol.edu.tr
Table 2: Conditions Favoring SN2 vs. E2 for this compound
| Factor | Favors SN2 Pathway | Favors E2 Pathway |
|---|---|---|
| Reagent | Strong, non-bulky nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) | Strong, bulky bases (e.g., t-BuOK) |
| Solvent | Polar aprotic (e.g., DMSO, DMF, Acetone) | Less critical, but often run in the conjugate acid of the base (e.g., t-BuOH) |
| Temperature | Lower temperatures | Higher temperatures |
| Substrate | Primary alkyl halide (low steric hindrance) | Primary alkyl halide (accessible β-protons) |
Computational Studies on Reaction Mechanisms
Computational chemistry provides powerful insights into reaction mechanisms that are often difficult to obtain through experimental means alone. rsc.org For this compound, computational studies can elucidate the intricate details of its reactivity, from transition state structures to the energetic profiles that govern reaction rates.
Density Functional Theory (DFT) Analysis of Transition States
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules and, consequently, their reactivity. researchgate.net It is widely employed to calculate the geometries and energies of reactants, products, and, crucially, transition states. mdpi.com
A DFT analysis of the SN2 reaction of this compound with a nucleophile, for example, would model the transition state, which is the highest energy point along the reaction coordinate. nih.gov This analysis would reveal:
Geometry: The precise arrangement of atoms in the trigonal bipyramidal transition state, including the bond lengths of the partially formed nucleophile-carbon bond and the partially broken carbon-iodine bond.
Charge Distribution: How the negative charge is distributed among the nucleophile, the central carbon, and the leaving iodide ion.
Vibrational Frequencies: A key characteristic of a true transition state is the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the breaking of the C-I bond and formation of the C-Nu bond).
Similarly, for the E2 reaction, DFT calculations can model the transition state where the base is abstracting the β-proton simultaneously with the departure of the iodide. Such studies on related systems, like the photodissociation of allyl iodide or reactions of ethyl iodide, demonstrate the power of these methods to probe fleeting intermediate structures. nih.govnih.gov
Energy Profiles and Reaction Kinetics Predictions
Computational methods can generate a reaction energy profile, which plots the potential energy of the system against the reaction coordinate. chemguide.co.ukstudymind.co.uklibretexts.org This profile provides a visual representation of the energy changes that occur as reactants are converted into products.
Key parameters obtained from a computed energy profile include:
Activation Energy (Eₐ) or Gibbs Free Energy of Activation (ΔG‡): The energy difference between the reactants and the transition state. youtube.com This is the energetic barrier that must be overcome for the reaction to occur. nih.gov A lower activation energy corresponds to a faster reaction rate.
By calculating the activation energy, it is possible to predict theoretical reaction rate constants using principles from transition state theory and the Arrhenius equation. nih.gov These predictions can then be compared with experimental kinetic data to validate the proposed mechanism. For a molecule like this compound, computational studies can compare the activation barriers for the competing SN2 and E2 pathways under various conditions (e.g., with different nucleophiles/bases), thereby predicting the major product. nih.gov
Table 3: Conceptual Components of a Computed Reaction Energy Profile (e.g., SN2)
| Component | Description | Information Derived |
|---|---|---|
| Reactants | This compound + Nucleophile | Initial energy level of the system. |
| Transition State (TS) | Pentacoordinate carbon complex | Highest energy point on the profile. Its structure is key to the mechanism. libretexts.org |
| Products | Substituted product + Iodide ion | Final energy level of the system. |
| Activation Energy (ΔG‡) | Energy (Products) - Energy (Reactants) | Determines the reaction rate. youtube.comnih.gov |
| Reaction Energy (ΔG) | Energy (TS) - Energy (Reactants) | Determines the thermodynamic favorability (exergonic/endergonic). |
Catalytic Transformations Utilizing Oleyl Iodide
Cross-Coupling Reactions as Substrates
Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. As an unactivated alkyl iodide, oleyl iodide can participate in these reactions, although challenges such as slow oxidative addition and potential side reactions like β-hydride elimination must be overcome.
Palladium-Catalyzed Carbon-Carbon Bond Formations
Palladium catalysis is a powerful tool for the cross-coupling of unactivated alkyl halides. nih.govorganic-chemistry.orgnobelprize.org In the context of long-chain alkyl iodides like this compound, these reactions allow for the extension of the carbon skeleton or the introduction of new functional moieties. The general mechanism for a palladium-catalyzed cross-coupling reaction, such as a Negishi coupling, involves the oxidative addition of the alkyl iodide to a Pd(0) complex, followed by transmetalation with an organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.orglibretexts.org
Key to the success of these couplings is the choice of ligand, which can influence the rate of oxidative addition and suppress unwanted side reactions. For instance, the use of bulky, electron-rich phosphine ligands has been shown to be effective for the coupling of primary alkyl electrophiles. organic-chemistry.org While specific studies focusing exclusively on this compound are not extensively detailed in general literature, the established reactivity of other long-chain primary alkyl iodides provides a strong precedent for its utility in reactions like Suzuki, Negishi, and Heck-type couplings. nih.govorganic-chemistry.orgsigmaaldrich.com
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions Applicable to Alkyl Iodides
| Reaction Name | Coupling Partner | Key Features |
|---|---|---|
| Negishi Coupling | Organozinc Halides | Tolerates a wide variety of functional groups. organic-chemistry.org |
| Suzuki Coupling | Organoboron Compounds | Often requires a base for the transmetalation step. nobelprize.org |
Nickel-Catalyzed Processes
Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions involving unactivated alkyl halides. acs.orgresearchgate.netacs.org Nickel's unique reactivity profile, including its ability to engage in radical-mediated pathways, makes it particularly suitable for coupling challenging substrates. acs.org In nickel-catalyzed Negishi cross-coupling, for example, secondary alkylzinc halides have been successfully coupled with aryl iodides, overcoming issues of isomerization that can plague palladium systems. acs.org
For a substrate like this compound, nickel catalysis can facilitate C(sp³)–C(sp³) bond formation through reductive cross-coupling with other alkyl halides. researchgate.netnih.gov These reactions often proceed under mild conditions and exhibit high functional group tolerance. The mechanism can involve the generation of an alkyl radical from the alkyl iodide, which is then captured by a nickel complex before reductive elimination. acs.org
Other Metal-Catalyzed Coupling Methodologies
Beyond palladium and nickel, other transition metals are also capable of catalyzing cross-coupling reactions. While less common, catalysts based on metals like iron and copper can offer unique reactivity and selectivity. Iron, being earth-abundant and non-toxic, is an attractive option for developing more sustainable catalytic methods.
Organocatalytic Activation and Transformations
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for chemical transformations. mdpi.comnih.govacs.org These methods can provide unique modes of activation and selectivity.
Iodine(I/III) Redox Catalysis
Hypervalent iodine reagents, those with iodine in a +3 or +5 oxidation state, can act as powerful oxidants and facilitate a variety of transformations. In the context of catalysis, an iodine(I) species (like an iodoarene) can be oxidized in situ to an iodine(III) species, which then effects a desired transformation before being reduced back to iodine(I), completing the catalytic cycle. While direct applications involving this compound as the starting substrate are specialized, the principles of iodine redox catalysis are well-established for activating various functional groups. diva-portal.orgwhiterose.ac.uk
Lewis Acid Catalysis by Molecular Iodine
Molecular iodine (I₂) is known to act as a mild Lewis acid catalyst in various organic reactions. researchgate.netmdpi.comresearchgate.net This catalytic activity stems from iodine's ability to activate substrates by coordinating to Lewis basic sites, such as the double bond in the oleyl chain.
A prominent example of this is the iodine-catalyzed isomerization of polyunsaturated fatty acids. researchgate.netmdpi.com For a molecule like linoleic acid, which contains non-conjugated double bonds, iodine can catalyze the transformation into conjugated systems. This process is believed to occur through a radical mechanism where iodine atoms add reversibly to the double bonds, allowing for rotation and subsequent elimination to form the more stable conjugated diene. researchgate.net This same principle can be applied to isomerize the double bond within the this compound chain. Furthermore, as a Lewis acid, iodine can enhance the reactivity of the double bond towards nucleophilic attack or in cycloaddition reactions, such as the Diels-Alder reaction, by lowering the energy of the dienophile's LUMO. mdpi.comresearchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Oleic acid |
| Linoleic acid |
| Palladium |
| Nickel |
| Iron |
| Copper |
Electrochemical Catalysis in this compound Chemistry
Electrochemical methods offer a powerful and sustainable approach to organic synthesis, providing an alternative to conventional chemical reagents by using traceless electrons to drive reactions. In the context of this compound, electrochemical catalysis can be harnessed to achieve a variety of oxidative transformations. This section delves into the electrosynthetic protocols developed for such transformations and explores the mechanistic details of the underlying electron transfer processes.
Electrosynthetic Protocols for Oxidative Transformations
The electrochemical oxidation of this compound can be directed to yield various valuable products. Electrosynthetic protocols are designed to control the reaction pathway by careful selection of electrode materials, supporting electrolytes, solvents, and reaction conditions such as current density and potential. While direct electrochemical oxidation of alkyl halides often requires high potentials that can be incompatible with other functional groups, indirect methods using redox catalysts or mediators are commonly employed.
In the case of this compound, electrosynthesis can be utilized for transformations at both the iodide moiety and the unsaturated carbon-carbon double bond. For instance, the generation of hypervalent iodine species through anodic oxidation is a key strategy for mediating oxidative transformations. These in situ generated hypervalent iodine reagents can then participate in a range of synthetic applications, eliminating the need for stoichiometric chemical oxidants and minimizing chemical waste. figshare.comrsc.org
A general protocol for such transformations involves the electrolysis of a solution containing this compound and a suitable supporting electrolyte in a divided or undivided electrochemical cell. The choice of solvent is crucial, with fluorinated alcohols often used to stabilize the electrogenerated hypervalent iodine species. chemrxiv.org The application of a constant current or a controlled potential initiates the oxidation process at the anode.
Table 1: Representative Electrosynthetic Protocols for Oxidative Transformations of Alkyl Iodides
| Transformation | Electrode Material | Mediator/Catalyst | Solvent System | Key Findings |
| C-C Bond Formation | Graphite | Redox-relay system (involving molecular oxygen) | Semi-aqueous media | High efficiency and environmentally benign alternative to tin reagents. rsc.orgucl.ac.uk |
| Oxidative Cyclization | Glassy Carbon, Graphite | Iodine(I)/Iodine(III) catalytic cycle | HFIP/MeCN | Electricity drives the catalytic cycle, avoiding chemical oxidants. figshare.comrsc.org |
| Aziridination | Graphene Sheet/Graphite Felt | Electro-generated Iodine(III) species | DCM | Smooth aziridination of electron-deficient alkenes. chemrxiv.org |
| Asymmetric Spirolactonization | Platinum | Chiral hypervalent iodine compound | TFE | Enantioselective synthesis mediated by electrogenerated chiral iodine(III) reagents. chemrxiv.org |
Note: While these protocols have been developed for various alkyl iodides and related compounds, their application to this compound is inferred from these general principles. Specific optimization for this compound would be necessary.
Mechanistic Insights into Electron Transfer Processes
Understanding the electron transfer mechanisms in the electrochemical reactions of this compound is fundamental to controlling the reaction selectivity and efficiency. The process can be intricate, involving multiple steps and reactive intermediates.
The initial step in the anodic oxidation of an alkyl iodide, such as this compound, can proceed via two main pathways. One proposed mechanism involves the direct one-electron oxidation of the iodide to form a radical cation. frontiersin.org This is then followed by further reactions to generate a carbon-centered radical.
Alternatively, a "redox-relay" system has been proposed, particularly in the presence of molecular oxygen. ucl.ac.uk In this mechanism, oxygen is first reduced at the cathode to a reactive oxygen species. This species then chemically oxidizes the alkyl iodide to an unstable hypervalent iodine intermediate, which subsequently fragments to produce the alkyl radical. ucl.ac.uk This indirect electrochemical approach avoids the high potentials typically required for the direct oxidation of alkyl halides.
Once the oleyl radical is formed, it can undergo a variety of subsequent reactions, including addition to unsaturated bonds or further oxidation. The specific reaction pathway is influenced by the electrochemical conditions and the presence of other reagents.
Cyclic voltammetry is a key technique used to probe these electron transfer processes. frontiersin.org By scanning the potential and observing the resulting current, information about the oxidation and reduction potentials of the species in solution can be obtained. This data helps in elucidating the reaction mechanism and in optimizing the conditions for a desired transformation. For instance, the appearance of new peaks in the voltammogram upon addition of a substrate can indicate the formation of new electroactive species and provide insights into the catalytic cycle.
The study of electron transfer in these systems often involves considering both outer-sphere and inner-sphere electron transfer mechanisms. In outer-sphere electron transfer, the electron tunnels between the electrode and the molecule without any chemical bond formation or breaking in the transition state. In contrast, inner-sphere electron transfer involves the formation of a transient bond between the reactant and the electrode surface. The nature of the electrode material and the solvent can significantly influence which mechanism predominates.
Stereoselective Synthesis Involving Oleyl Iodide
Enantioselective and Diastereoselective Approaches
Enantioselective synthesis, also known as asymmetric synthesis, aims to produce one enantiomer in excess of the other. wikipedia.org This is often achieved through the use of chiral catalysts, auxiliaries, or reagents that create a chiral environment, influencing the reaction pathway. wikipedia.orgwikipedia.org Diastereoselective reactions, on the other hand, favor the formation of one diastereomer over others. ddugu.ac.in
While direct enantioselective or diastereoselective reactions involving oleyl iodide itself are not extensively documented in readily available literature, the principles of asymmetric induction are broadly applicable. Asymmetric induction refers to the process where a chiral feature in a substrate, reagent, or catalyst influences the formation of a new chiral center, leading to an unequal mixture of stereoisomers. wikipedia.orgegyankosh.ac.in
For instance, in reactions where this compound or a derivative is a substrate containing a pre-existing chiral center, this center can direct the approach of a reagent, leading to a diastereoselective outcome. uvic.ca The steric and electronic properties of the molecule dictate the facial selectivity of the reaction. wikipedia.org
Several strategies have been developed for stereoselective synthesis that could theoretically be applied to reactions involving this compound:
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to an achiral substrate, like an oleyl derivative, to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. wikipedia.org
Chiral Catalysts: Chiral catalysts, often metal complexes with chiral ligands, can create a chiral environment that favors the formation of one enantiomer over the other. wikipedia.org Chiral aryl iodide catalysts have been designed for stereoselective oxidative dearomatization reactions. rsc.orgsioc-journal.cn
Substrate Control: When a chiral center is already present in the oleyl chain, it can influence the stereochemical outcome of a reaction at a different position in the molecule. wikipedia.org
An example of a related stereoselective reaction is the iodine-mediated intramolecular cyclization of γ-prenylated amines, which proceeds in a highly diastereoselective manner to form 3,3-dimethylazetidines. rsc.org Similarly, a catalytic asymmetric three-component coupling reaction has been developed for the enantioselective synthesis of β-iodo Morita-Baylis-Hillman esters. nih.gov
Control of Double Bond Geometry (Z/E Selectivity) in Derivatives
The geometry of the double bond in derivatives of this compound, which is naturally the cis or (Z)-isomer, can be controlled through various synthetic methods. google.com This control over Z/E selectivity is crucial as the geometry of the double bond can significantly impact the physical and biological properties of the resulting molecule. nih.gov
Several olefination reactions and isomerization methods offer control over double bond geometry:
Wittig-type Reactions: The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) and Still-Gennari olefinations, are powerful tools for creating carbon-carbon double bonds with specific stereochemistry. rsc.org While the standard Wittig reaction often yields a mixture of isomers, the HWE reaction typically favors the formation of the (E)-isomer, whereas the Still-Gennari modification is selective for the (Z)-isomer. rsc.orgdiva-portal.org
Metathesis Reactions: Olefin metathesis, particularly cross-metathesis, can be used to synthesize derivatives with controlled double bond geometry. google.comnih.gov For example, cross-metathesis of methyl oleate, the cis-isomer, can lead to products that are predominantly the trans-isomer. google.com The choice of catalyst and reaction conditions can influence the E/Z ratio of the products. nih.gov
Isomerization Reactions: The cis-double bond of oleyl derivatives can be isomerized to the more thermodynamically stable trans-isomer. This can be achieved through various catalytic methods. For instance, cobalt complexes with specific ligands have been shown to efficiently catalyze the isomerization of alkenes to the (E)-isomers with high selectivity. acs.org It has been noted that olefin cis-trans isomerizations can be promoted by radical catalysis. acs.org
Table 1: Selected Methods for Controlling Double Bond Geometry in Olefin Synthesis
| Method | Typical Selectivity | Notes |
| Horner-Wadsworth-Emmons (HWE) Olefination | E-selective rsc.org | Utilizes phosphonate (B1237965) carbanions. |
| Still-Gennari Olefination | Z-selective rsc.orgdiva-portal.org | A modification of the HWE reaction. |
| Cross-Metathesis | Catalyst and Substrate Dependent google.comnih.gov | Can be used to produce both E and Z isomers. |
| Cobalt-Catalyzed Isomerization | E-selective acs.org | Isomerizes existing double bonds. |
Asymmetric Induction in this compound Reactions
Asymmetric induction is the process by which a chiral element influences the formation of a new stereocenter, resulting in a preferential formation of one enantiomer or diastereomer. wikipedia.orgegyankosh.ac.in In reactions involving this compound or its derivatives, asymmetric induction can be achieved through several approaches.
If a chiral center is already present in the molecule, it can direct the stereochemical outcome of a subsequent reaction. wikipedia.org This is known as internal asymmetric induction. The existing stereocenter creates a diastereomeric transition state, leading to the preferential formation of one product. uvic.ca
External asymmetric induction involves the use of a chiral reagent, catalyst, or solvent to influence the stereoselectivity of a reaction on a prochiral substrate. wikipedia.org For example, chiral hypervalent iodine reagents have been successfully employed in asymmetric dearomatization reactions, demonstrating the potential of chiral iodine compounds to induce asymmetry. sioc-journal.cn
A study on the asymmetric synthesis of 2-methyloctanal (B1594714) involved the alkylation of chiral aldimines with alkyl iodides, including n-hexyl iodide, which is structurally similar to a fragment of this compound. uoa.gr The chirality of the amine used to form the aldimine induced the formation of one enantiomer of the product in excess. uoa.gr This demonstrates the principle of using a chiral auxiliary to achieve asymmetric induction in a reaction involving an alkyl iodide.
The glycosyl iodide method has been used in glycosylation reactions, where the stereochemical outcome can be influenced by the nature of the reactants and conditions. researchgate.net A radical-based N-glycosylation strategy utilizing glycosyl iodides as key intermediates has been shown to proceed in a stereospecific SN2 manner. nih.gov
Table 2: Examples of Asymmetric Induction Strategies
| Strategy | Description | Potential Application to this compound |
| Internal Asymmetric Induction | A pre-existing chiral center in the substrate directs the stereochemical outcome of a reaction. wikipedia.org | A chiral center in a modified this compound chain could direct further functionalization. |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to control stereoselectivity. wikipedia.org | An oleyl derivative could be attached to a chiral auxiliary to direct a reaction before the auxiliary is removed. |
| Chiral Reagents/Catalysts | A chiral reagent or catalyst creates a chiral environment that favors the formation of one stereoisomer. wikipedia.orgwikipedia.org | Reactions involving this compound could be performed in the presence of a chiral catalyst to produce an enantiomerically enriched product. |
Advanced Applications of Oleyl Iodide in Organic Synthesis Research
Building Blocks for Complex Natural Products and Bioactive Molecules
The C18 oleyl backbone is a common structural motif in a variety of natural products and bioactive lipids. Oleyl iodide provides a reliable method for incorporating this entire chain into a target molecule through nucleophilic substitution or cross-coupling reactions. Its utility as a building block is demonstrated in the synthesis of insect pheromones and complex ether lipids. researchgate.netbeilstein-journals.org
One notable example is the synthesis of (Z)-9-tricosene, commonly known as muscalure, a key component of the housefly sex pheromone. researchgate.net In a multi-step synthesis starting from oleyl alcohol, the alcohol is first converted to oleyl mesylate, which is then readily transformed into this compound by reaction with sodium iodide in acetone (B3395972). researchgate.net The resulting this compound acts as a key electrophile, coupling with a five-carbon Grignard reagent in the presence of a lithium chlorocyanocuprate catalyst to form the final C23 pheromone skeleton. researchgate.net This reaction sequence proceeds in high yields (over 90% for each step) without isomerization of the crucial Z-configured double bond. researchgate.net
| Reaction Step | Reagents | Intermediate/Product | Yield | Reference |
| Mesylation | Methanesulfonyl chloride, Triethylamine | Oleyl mesylate | >90% | researchgate.net |
| Iodination | Sodium iodide (NaI) in Acetone | This compound | 91% | researchgate.net |
| C-C Coupling | n-Amylmagnesium bromide, Li₂CuCl₄ | (Z)-9-Tricosene (Muscalure) | ~95% | researchgate.net |
Similarly, the oleyl moiety is a fundamental component of various bioactive ether lipids, such as certain platelet-activating factor (PAF) analogues. beilstein-journals.org In the synthesis of these complex lipids, an oleyl group is typically introduced by alkylating a glycerol-derived backbone. beilstein-journals.org While oleyl tosylates or mesylates are often used, this compound serves as a functionally equivalent and sometimes more reactive precursor for attaching the C18 chain via an ether linkage. beilstein-journals.org For instance, in the synthesis of oleyl-PAF, the oleyl chain is incorporated by reacting a protected glycerol (B35011) derivative with an activated oleyl species. beilstein-journals.org
Scaffold for Late-Stage Functionalization and Derivatization
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves modifying a complex molecule in the final stages of its synthesis. rsc.org This approach allows for the rapid generation of analogues for structure-activity relationship studies without resorting to de novo synthesis. rsc.org this compound is an attractive scaffold for LSF due to its two primary reactive sites: the carbon-iodine bond and the C9 double bond.
Hypervalent iodine reagents have become prominent tools for LSF, demonstrating high functional group tolerance and reactivity under mild conditions. rsc.orgepfl.chnih.gov While direct LSF on this compound itself is not extensively documented, the principles of hypervalent iodine chemistry are applicable. The C-I bond can participate in a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups at the terminal position of the oleyl chain.
Furthermore, the alkene can be targeted for functionalization. For example, electrophilic halogenating reagents like N-iodosuccinimide (NIS) can react with an alkene and a nearby internal nucleophile (like a hydroxyl group) to form a cyclic ether, a process known as iodocyclization. researchgate.net This strategy could be applied to derivatives of oleyl alcohol to create complex cyclic structures, transforming the linear oleyl scaffold into a more rigid, three-dimensional architecture.
Precursor for Advanced Polyunsaturated Systems
The single double bond in this compound can be a starting point for creating more complex polyunsaturated fatty acids (PUFAs) and related systems. PUFAs are of significant biological interest, and synthetic routes to novel or isotopically labeled versions are highly valuable. The conversion of a monounsaturated system like the oleyl chain into a polyunsaturated one is a key challenge in lipid synthesis. skemman.is
Cross-coupling reactions are a primary method for this transformation. By leveraging the C-I bond, this compound can be coupled with vinyl- or alkynyl-organometallic reagents to extend the carbon chain and introduce new sites of unsaturation. For example, a Sonogashira coupling could introduce a triple bond, which could then be selectively reduced to a cis- or trans-alkene, forming a conjugated or non-conjugated diene system.
Another strategy involves the synthesis of structured ether lipids where an oleyl-containing glycerol backbone is esterified with PUFAs like eicosapentaenoic acid (EPA) or docosahexaenoic acid (DHA). skemman.is In these syntheses, selachyl alcohol, which is 1-O-oleyl-sn-glycerol, serves as the precursor, demonstrating how the oleyl unit can be combined with existing PUFAs to create advanced, multifunctional lipid molecules. skemman.is
Derivatization Strategies for Analytical Method Development
The analysis of fatty acids and other lipids by mass spectrometry (MS) often faces challenges related to poor ionization efficiency and difficulty in structural characterization, particularly for distinguishing isomers. nih.govqut.edu.au Chemical derivatization strategies, some of which involve iodo-containing reagents, have been developed to overcome these limitations.
Free fatty acids, including oleic acid, tend to exhibit low detection sensitivity in mass spectrometry, especially in positive ion mode. nih.govmdpi.com Chemical derivatization can dramatically improve performance by introducing a permanently charged or easily ionizable tag to the analyte molecule. mdpi.com This can lead to sensitivity enhancements of one to three orders of magnitude. mdpi.com
A prominent method involves the use of Girard's Reagent T (GT) to derivatize the carboxylic acid group. nih.govmdpi.com This reaction is often facilitated by a coupling agent, such as 2-chloro-1-methylpyridinium (B1202621) iodide (CMPI), in a basic environment. nih.govmdpi.com The GT reagent adds a quaternary ammonium (B1175870) group, which carries a permanent positive charge, making the resulting derivative extremely sensitive for MS detection in positive ion mode. This on-tissue derivatization method has been shown to improve the detection sensitivity for oleic acid by a factor of 1000 compared to conventional analysis in negative ion mode. nih.govmdpi.com
| Analytical Goal | Reagents | Mechanism | Sensitivity Improvement | Reference |
| Enhance MS Signal of Fatty Acids | Girard's Reagent T (GT), 2-chloro-1-methylpyridinium iodide (CMPI), Triethylamine (TEA) | Covalent attachment of a pre-charged quaternary ammonium moiety to the carboxylic acid. | 1000-fold for oleic acid | nih.govmdpi.com |
One of the most significant challenges in lipidomics is the unambiguous determination of carbon-carbon double bond positions and other structural features in isomers. qut.edu.aunih.gov Standard collision-induced dissociation (CID) in MS/MS often fails to produce fragment ions that are diagnostic for these features. nih.gov
To address this, derivatization reagents have been designed to direct fragmentation to specific and informative pathways. qut.edu.au A powerful strategy involves incorporating an aryl iodide into the derivatization tag, such as in 4-iodo-N-[4-(aminomethyl)phenyl]pyridinium (4-I-AMPP+). qut.edu.auresearchgate.net When the derivatized fatty acid is analyzed, the C-I bond, which is weaker than other bonds in the molecule, can be selectively cleaved using techniques like photodissociation (PD). qut.edu.au This cleavage generates a radical cation on the tag, which then initiates a cascade of predictable fragmentations along the entire fatty acid chain, a process known as radical-directed dissociation (RDD). qut.edu.auresearchgate.net The resulting mass spectrum contains a clear pattern of product ions that allows for the precise location of double bonds, methyl branches, and other functional groups. qut.edu.auresearchgate.net
| Technique | Fragmentation Pattern | Structural Information Obtained | Reference |
| Conventional CID-MS/MS | Often non-specific; loss of water or carboxyl group. | Molecular weight and sum formula of acyl chains. Fails to locate double bonds. | nih.gov |
| PD-MS/MS of Iodide-Derivatized FA | Predictable, charge-remote fragmentation along the entire acyl chain (RDD). | Unambiguous location of double bonds, branches, and other functional groups. | qut.edu.auresearchgate.net |
This approach, which relies on the unique properties of the carbon-iodine bond, transforms mass spectrometry into a much more powerful tool for the de novo structural elucidation of complex lipids from biological samples. qut.edu.au
Computational and Theoretical Studies on Oleyl Iodide Systems
Electronic Structure and Bonding Analysis
The electronic structure of oleyl iodide is fundamentally governed by the nature of its carbon-iodine (C-I) covalent bond and the long oleyl hydrocarbon chain. The C-I bond is the primary site of chemical reactivity. It is significantly weaker than C-H, C-C, C-Cl, or C-Br bonds, which makes the iodide a good leaving group in nucleophilic substitution reactions. Theoretical calculations, such as those employing Density Functional Theory (DFT), are used to analyze the molecular orbitals and charge distributions that dictate this reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: For an alkyl iodide like this compound, the HOMO is typically localized on the iodine atom, corresponding to its non-bonding lone pair electrons. This orbital represents the molecule's ability to act as an electron donor.
LUMO: The LUMO is predominantly the antibonding sigma orbital (σ) associated with the C-I bond (σC-I). This orbital is relatively low in energy, making the molecule a good electron acceptor at the α-carbon (the carbon bonded to iodine).
The interaction between the HOMO of a nucleophile and the LUMO of this compound is the critical step in nucleophilic substitution reactions. The low energy of the σ*C-I LUMO means that less energy is required for a nucleophile to donate its electrons into this orbital, initiating the breaking of the C-I bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally implies higher reactivity. irjweb.commdpi.com
| Orbital | Primary Location | Energy Level | Role in Reactivity |
|---|---|---|---|
| HOMO | Iodine Atom (Lone Pairs) | High | Electron Donor (Nucleophilic Character of Iodine) |
| LUMO | C-I Bond (σ* Orbital) | Low | Electron Acceptor; Site of Nucleophilic Attack |
| HOMO-LUMO Gap | Difference between ELUMO and EHOMO | Relatively Small | Indicates High Reactivity toward Nucleophiles |
The distribution of electron density within the this compound molecule determines its electrostatic potential and identifies likely sites for chemical reactions. Due to the difference in electronegativity between carbon (≈2.55) and iodine (≈2.66), the C-I bond is polarized. However, iodine is highly polarizable, which significantly influences the bond's reactivity.
Computational methods can precisely quantify the partial charges on each atom. In the C-I bond, the carbon atom bears a partial positive charge (δ+), making it an electrophilic center . This electrophilicity is the key to its reactivity with nucleophiles. The iodine atom, in turn, carries a partial negative charge (δ-). vedantu.com Natural Bond Orbital (NBO) analysis is a common computational technique used to calculate these atomic charges based on the electronic wavefunction. mdpi.com
| Atom | Symbol | Calculated Partial Charge (a.u.) | Implication for Reactivity |
|---|---|---|---|
| Alpha-Carbon | Cα | ~ +0.1 to +0.2 | Primary Electrophilic Site (Attack by Nucleophiles) |
| Iodine | I | ~ -0.1 to -0.2 | Good Leaving Group |
Reaction Pathway Elucidation and Energy Landscapes
Theoretical chemistry allows for the detailed mapping of reaction mechanisms by calculating the potential energy surface (PES) for a given chemical transformation. For this compound, common reactions include nucleophilic substitution (SN2) and elimination (E2). byjus.com
Computational studies can model the entire reaction coordinate for a process like the SN2 reaction. lumenlearning.com This involves identifying and calculating the energies of:
Reactants: The initial energy of the isolated this compound and the nucleophile.
Pre-reaction Complex: A stable, loosely bound state where the nucleophile and substrate are attracted through intermolecular forces. researchgate.net
Transition State (TS): The highest energy point on the reaction pathway, where the old C-I bond is partially broken and the new nucleophile-carbon bond is partially formed. nih.govstanford.edu The energy required to reach the TS from the reactants is the activation energy (Ea), which determines the reaction rate.
Products: The final energy of the substituted product and the departed iodide ion.
By plotting energy against the reaction coordinate, an energy landscape is generated that provides a complete thermodynamic and kinetic profile of the reaction. libretexts.org
| Reaction Coordinate Point | Description | Relative Energy | Significance |
|---|---|---|---|
| Reactants | Separated Alkyl Iodide + Nucleophile | 0 (Reference) | Initial state |
| Transition State | Pentacoordinate carbon with partial bonds to Nu and I | Highest (+Ea) | Determines the reaction rate (kinetics) |
| Products | Separated Product + Iodide Ion | Negative (for exothermic reaction) | Determines the overall energy change (thermodynamics) |
Predictive Modeling for Reaction Outcomes
The advancement of computational power and machine learning has opened new avenues for predicting the outcomes of chemical reactions without performing them in a lab. mit.eduacs.orgnih.govresearchgate.net For a substrate like this compound, predictive models can forecast the major product, reaction yield, or optimal reaction conditions when treated with various reagents. acs.org
These models are typically trained on vast databases of known chemical reactions. nih.gov The reactants, reagents, and solvents are converted into numerical representations called molecular descriptors or fingerprints. These descriptors can be derived from the molecule's structure or from quantum chemical calculations, such as:
HOMO and LUMO energies
Partial atomic charges
Steric parameters
Bond energies
A machine learning algorithm, such as a neural network, learns the complex relationships between these input features and the reaction outcome. mit.eduacs.orgnih.gov For a new reaction involving this compound, the model can then predict the most probable outcome by applying the patterns it has learned. orgchemboulder.comyoutube.comyoutube.com
| Model Component | Description | Example for this compound System |
|---|---|---|
| Input Data | Known reactions from databases (e.g., USPTO patents) | Reactions of various alkyl iodides with different nucleophiles and bases. |
| Feature Generation | Conversion of molecules into numerical descriptors. | Calculated LUMO energy of the C-I bond, partial charge on Cα, steric hindrance parameters. |
| Machine Learning Algorithm | A trained model (e.g., neural network, random forest). | A model that correlates input features with observed reaction products (e.g., substitution vs. elimination). |
| Predicted Outcome | The most likely product, yield, or optimal conditions. | Prediction of whether a reaction with a specific base will yield the substitution or elimination product as major. |
Emerging Research Directions and Future Perspectives for Oleyl Iodide
Integrated Continuous Flow Synthesis of Oleyl Iodide and Its Derivatives
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and potential for automation. beilstein-journals.orgmdpi.com The application of this technology to the synthesis of this compound and its derivatives is a promising area of research aimed at developing more efficient, scalable, and sustainable manufacturing processes. mdpi.comgoogle.com
While direct continuous flow synthesis of this compound from oleyl alcohol has been explored, research into analogous systems provides valuable insights. For instance, the continuous flow synthesis of other n-alkyl chlorides and bromides has been successfully demonstrated. syrris.comresearchgate.netuco.esacs.org These processes often utilize high-temperature and high-pressure conditions within microreactors to achieve high yields and selectivity. syrris.comresearchgate.netacs.org The principles from these syntheses, such as the use of packed-bed microreactors and inline purification techniques, could be adapted for this compound production. beilstein-journals.orgresearchgate.net
Furthermore, the integration of continuous flow synthesis with subsequent derivatization steps, a concept known as reaction telescoping, is a key area of development. beilstein-journals.org This approach avoids the isolation of intermediates, streamlining the production of complex molecules. springernature.com For example, a continuous flow system could be designed to first produce this compound and then immediately use it in a subsequent reaction, such as an amination or a coupling reaction, to generate various derivatives. mdpi.combeilstein-journals.org The development of automated synthesis platforms that integrate solid-phase synthesis (SPS) with continuous-flow technology further expands the possibilities for creating diverse this compound derivatives. springernature.com
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Alkyl Halides
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Heat & Mass Transfer | Often limited, can lead to temperature gradients. | Excellent, due to high surface-area-to-volume ratio. beilstein-journals.org |
| Safety | Handling of large quantities of hazardous reagents. | Smaller reactor volumes enhance safety. beilstein-journals.org |
| Scalability | Can be challenging and require process redesign. | Often more straightforward by extending operation time. mdpi.com |
| Reaction Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. acs.org |
| Automation | More complex to automate fully. | Readily amenable to automation and integration. mdpi.comspringernature.com |
| Derivatization | Requires isolation of intermediates. | Allows for integrated, multi-step (telescoped) synthesis. beilstein-journals.orgspringernature.com |
Novel Catalytic Systems for Sustainable this compound Transformations
The development of sustainable catalytic systems is crucial for minimizing the environmental impact of chemical processes involving this compound. nano-ntp.comresearchgate.netcatalysis.blog Research in this area focuses on utilizing earth-abundant metals, recyclable catalysts, and environmentally benign reaction conditions. nano-ntp.comresearchgate.net
Hypervalent iodine reagents are emerging as versatile and environmentally friendly catalysts and reagents in organic synthesis. arkat-usa.org Iodine-based catalysts, in particular, are attractive due to iodine's relatively low cost and reduced environmental footprint compared to many transition metals. researchgate.net These catalysts can facilitate a variety of transformations, including oxidations and the formation of carbon-heteroatom bonds. researchgate.net For instance, an N-iodosuccinimide (NIS) catalyst has been developed for amide synthesis, demonstrating the potential of iodine-based systems in novel transformations. rsc.org Dimethylaminopyridinium iodide has also been shown to be an effective organocatalyst for the utilization of carbon dioxide. preprints.org
The design of novel catalysts often involves creating hybrid materials, such as transition-metal complexes supported on organic frameworks, to enhance stability and recyclability. nano-ntp.comresearchgate.netmdpi.com These catalytic systems can be applied to a range of reactions involving this compound, such as cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. ijrpr.com The principles of green chemistry, including atom economy and the use of renewable feedstocks, are central to this research. catalysis.blog
Table 2: Examples of Sustainable Catalytic Systems and Their Applications
| Catalyst Type | Example | Potential Application for this compound | Key Advantages |
| Hypervalent Iodine | Phenyliodine diacetate (PIDA) | Oxidation reactions | Metal-free, environmentally benign. arkat-usa.orgresearchgate.net |
| Iodine-Based Organocatalyst | N-Iodosuccinimide (NIS) | Amidation, other oxidative transformations | Metal-free, reverses polarity (umpolung). rsc.org |
| Supported Metal Catalysts | Palladium on charcoal | Cross-coupling reactions (e.g., Suzuki, Heck) | Recyclable, reduced metal leaching. ijrpr.com |
| Biocatalysts | Immobilized Lipase | Esterification | Mild reaction conditions, high selectivity. researchgate.net |
Expanding the Scope of Stereoselective Applications
The presence of a double bond in the oleyl chain introduces the possibility of stereoisomerism, making stereoselective reactions of this compound a significant area of research. The development of methods to control the stereochemical outcome of reactions involving the C-I bond and the double bond can lead to the synthesis of complex molecules with defined three-dimensional structures.
Recent advancements in stereoselective reactions of alkyl halides provide a foundation for future work with this compound. mdpi.comnih.govtandfonline.com For example, stereospecific hydroalkylation of terminal alkynes using alkyl iodides has been achieved with a dual copper/nickel catalyst system. nih.gov This methodology could potentially be adapted for reactions involving the double bond of this compound. The use of deuterium-labeled primary alkyl iodides as stereochemical probes has also been employed to elucidate reaction mechanisms, which is crucial for designing new stereoselective transformations. researchgate.net
Furthermore, iodine electrophiles are known to participate in the regio- and stereocontrolled functionalization of carbon-carbon double bonds. rsc.org This opens up possibilities for diastereoselective and enantioselective transformations of the oleyl group. The development of chiral catalysts, including chiral sulfide (B99878) catalysts, for reactions such as epoxidations and cyclopropanations involving alkyl halides highlights the potential for creating chiral derivatives of this compound. mdpi.commdpi.com
Theoretical Advances in Understanding this compound Reactivity
Computational chemistry provides powerful tools to investigate the reactivity of molecules like this compound at a fundamental level. ijrpr.com Density Functional Theory (DFT) calculations and other theoretical methods can elucidate reaction mechanisms, predict reaction outcomes, and guide the design of new experiments. researchgate.netlabex-cappa.fr
Theoretical studies on the reactivity of alkyl halides have provided insights into competing reaction pathways, such as elimination versus substitution. researchgate.net For instance, computational studies have shown that for some alkyl halides, elimination is the kinetically controlled process at room temperature. researchgate.net Understanding these energetic profiles is crucial for controlling the reaction of this compound.
Mechanistic studies combining experimental and computational methods have been used to investigate complex reactions, such as the photochemical aminocarbonylation of alkyl iodides catalyzed by palladium. acs.orgdiva-portal.org These studies can uncover unexpected reaction pathways, such as those involving radical intermediates. acs.orgdiva-portal.orgchinesechemsoc.org Theoretical calculations can also probe the influence of factors like solvent and counterions on reaction mechanisms and rates. mpg.de The electrostatic potential surface of alkyl phosphonium (B103445) iodide salts has been studied to understand their role as radical alkylating agents. chinesechemsoc.org Such detailed mechanistic understanding is vital for optimizing existing reactions and discovering new transformations for this compound.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing oleyl iodide with high purity, and how can experimental reproducibility be ensured?
- Methodological Answer : Synthesis of this compound requires precise control of stoichiometry, solvent selection, and reaction temperature. For example, analogous allyl iodide synthesis (C₃H₅I) involves iodination of allyl alcohol using hydroiodic acid under controlled conditions . For this compound (C₁₈H₃₅I), replace allyl alcohol with oleyl alcohol and optimize reaction time to prevent side reactions. Purification via vacuum distillation or column chromatography is essential to remove unreacted iodine or olefinic byproducts. Document reaction parameters (e.g., molar ratios, solvent polarity, and temperature gradients) to ensure reproducibility, as per guidelines for experimental reporting .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of the oleyl chain and iodine substitution. Compare chemical shifts with allyl iodide reference data (e.g., δ ~2.3 ppm for CH₂-I in allyl iodide) .
- Mass Spectrometry (MS) : High-resolution MS can verify molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₃₅I) and detect impurities.
- Elemental Analysis : Quantify iodine content to validate stoichiometry.
- Gas Chromatography (GC) : Monitor purity by identifying residual solvents or decomposition products. Detailed protocols for characterization are outlined in materials reporting standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound across different solvent systems?
- Methodological Answer : Discrepancies often arise from solvent polarity effects or trace moisture. For instance, allyl iodide exhibits higher electrophilicity in polar aprotic solvents (e.g., DMF) due to enhanced iodide dissociation . For this compound:
- Systematic Solvent Screening : Test reactivity in solvents of varying polarity (hexane to DMSO) under inert atmospheres.
- Kinetic Studies : Use UV-Vis spectroscopy to track iodine release rates.
- Control for Hydrolysis : Conduct parallel experiments with molecular sieves to isolate solvent effects. Contradictions should be analyzed using error-propagation frameworks and reported with uncertainty margins .
Q. What strategies optimize this compound’s stability in long-term storage for catalytic applications?
- Methodological Answer :
- Light and Moisture Protection : Store in amber glass under argon, as allyl iodide degrades upon UV exposure .
- Stabilizer Additives : Test inhibitors like copper iodide (0.1–1 wt%) to suppress radical-mediated decomposition.
- Periodic Purity Checks : Implement GC-MS or iodometric titration every 3–6 months to monitor degradation. Stability data should be tabulated with storage conditions (temperature, humidity) and statistically analyzed .
Q. How can this compound’s role in nanoparticle synthesis be mechanistically distinguished from other iodide sources (e.g., KI or NaI)?
- Methodological Answer :
- Comparative Kinetic Studies : Compare reduction rates of metal precursors (e.g., Au³⁺) using this compound vs. KI. This compound’s amphiphilic structure may act as both iodide donor and surfactant, altering nucleation kinetics.
- Surface Analysis : Use XPS or TEM-EDS to confirm iodine incorporation on nanoparticle surfaces.
- Thermodynamic Profiling : Calculate binding energies of this compound to metal surfaces via DFT simulations. Reference analogous studies on sodium iodide’s ionic interactions .
Data Contradiction and Validation
Q. How should researchers address conflicting data on this compound’s toxicity in biological assays?
- Methodological Answer :
- Dose-Response Replication : Repeat assays across multiple cell lines (e.g., HEK293 vs. HepG2) with controlled iodide concentrations.
- Interference Checks : Test if oleyl chain metabolites (e.g., oleic acid) confound results, using LC-MS to quantify intracellular iodine.
- Cross-Validation : Compare with allyl iodide toxicity data, noting structural differences in membrane permeability . Contradictions must be contextualized in experimental design limitations .
Tables for Key Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
